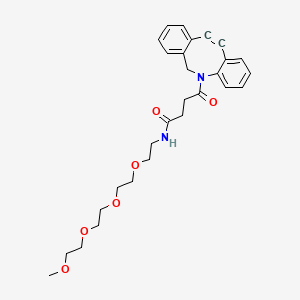

m-PEG4-DBCO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxy-polyethylene glycol-4-dibenzocyclooctyne (m-PEG4-DBCO) is a heterobifunctional crosslinker that contains a thiol/sulfhydryl-reactive maleimide and a dibenzylcyclooctyne (DBCO) group. The compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility and reduces non-specific interactions, making it a versatile tool in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-DBCO typically involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of the DBCO moiety. The reaction conditions often include:

Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Catalysts: None required for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction

Temperature: Room temperature to slightly elevated temperatures (25-40°C)

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large reactors and automated systems to handle bulk quantities

Purification: Chromatography techniques to ensure high purity

Quality Control: Rigorous testing to meet industry standards

化学反応の分析

Types of Reactions

m-PEG4-DBCO undergoes several types of chemical reactions:

Click Chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages

Thiol-Maleimide Reaction: Reacts with thiol groups to form stable thioether bonds

Common Reagents and Conditions

Reagents: Azides, thiol-containing compounds

Conditions: Mild, aqueous conditions without the need for copper catalysts

Major Products

Triazole Linkages: Formed from the reaction with azides

Thioether Bonds: Formed from the reaction with thiols

科学的研究の応用

m-PEG4-DBCO has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry

Biology: Facilitates the labeling and tracking of biomolecules in live cells

Medicine: Employed in drug delivery systems and the development of antibody-drug conjugates

Industry: Utilized in the production of bioconjugates and surface modifications

作用機序

The mechanism of action of m-PEG4-DBCO involves:

Bioorthogonal Reactions: The DBCO group reacts selectively with azides to form triazole linkages without interfering with biological processes

Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds

類似化合物との比較

Similar Compounds

- Dibenzocyclooctyne-PEG4-maleimide

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-PEG4-acid

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester .

Uniqueness

m-PEG4-DBCO stands out due to its:

- Copper-Free Click Chemistry : Eliminates the need for copper catalysts, reducing potential toxicity

- Hydrophilic PEG Spacer : Enhances solubility and reduces non-specific interactions

- Versatility : Applicable in a wide range of scientific fields .

生物活性

m-PEG4-DBCO (dibenzocyclooctyne) is a bioorthogonal reagent widely used in bioconjugation and drug delivery systems. Its unique properties facilitate the formation of stable linkages with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C28H34N2O6 and a molecular weight of approximately 502.58 g/mol. The compound features a hydrophilic polyethylene glycol (PEG) chain that enhances solubility and reduces aggregation during reactions.

The primary mechanism of this compound involves its reaction with azide groups to form stable triazole linkages. This reaction occurs without the need for copper catalysis, making it suitable for biological applications where copper could be toxic or interfere with cellular processes. The reaction can be summarized as follows:

Applications in Bioconjugation

This compound is employed in various bioconjugation strategies, including:

- Protein Labeling : It is used to label proteins with azide functionalities, allowing for the attachment of fluorescent dyes or other biomolecules.

- Drug Delivery : The compound can serve as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells.

- Imaging : this compound can be conjugated to imaging agents for enhanced visualization in biological systems.

1. Protein Conjugation Efficiency

A study demonstrated that this compound effectively conjugated to azide-labeled proteins with high efficiency. Using a model protein (GFP-C-N₃), researchers observed near-complete conversion within minutes at room temperature, indicating rapid reaction kinetics and minimal steric hindrance from the PEG linker .

2. In Vivo Efficacy Assessment

In another study involving diabetic mice, conjugates formed using this compound showed prolonged glucose-lowering effects when administered alongside exendin-4. The PEGylated forms extended the duration of action significantly compared to unmodified exendin-4, highlighting the potential for improved therapeutic outcomes through bioconjugation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H34N2O6 |

| Molecular Weight | 502.58 g/mol |

| Solubility | Water, PBS |

| Reaction Type | SPAAC |

| KD (Desthiobiotin) | 10−11 M |

特性

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOILOXVJZHLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。